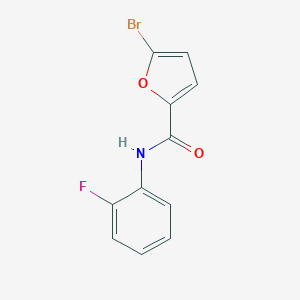

5-bromo-N-(2-fluorophenyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

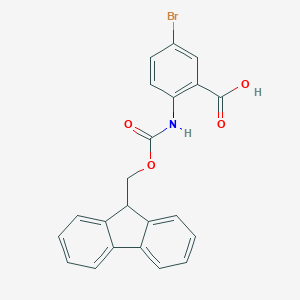

“5-bromo-N-(2-fluorophenyl)furan-2-carboxamide” is a chemical compound with the molecular formula C11H7BrFNO2 . It falls under the category of furan compounds, which are heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Molecular Structure Analysis

The molecular structure of “5-bromo-N-(2-fluorophenyl)furan-2-carboxamide” consists of a furan ring which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . This furan ring is substituted at the 2-position with a carboxamide group (CONH2), and at the 5-position with a bromine atom . The carboxamide group is further substituted with a 2-fluorophenyl group .Physical And Chemical Properties Analysis

The molecular weight of “5-bromo-N-(2-fluorophenyl)furan-2-carboxamide” is 284.08 g/mol . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Aplicaciones Científicas De Investigación

Application in Antidepressant Synthesis

Field

Medicinal Chemistry

Summary of Application

The compound could potentially be used in the synthesis of antidepressant molecules. Transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .

Methods of Application

The synthesis of antidepressant molecules often involves metal-catalyzed procedures. Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

Results or Outcomes

Depression is a common mood syndrome triggered by the improper release of monoamine neurotransmitters as noradrenaline, dopamine also serotonin in the CNS with the malfunction of noradrenergic, dopaminergic, and serotonergic systems . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .

Application in Antibacterial Therapies

Field

Medicinal Chemistry and Microbiology

Summary of Application

Hybrid antimicrobials that combine the effect of two or more agents represent a promising antibacterial therapeutic strategy . Compounds that combine thiazole and sulfonamide, groups with known antibacterial activity, have been synthesized .

Methods of Application

The synthesized compounds are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .

Results or Outcomes

Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains .

Application in Synthesis of Antidepressant Molecules

Summary of Application

Depression is one of the most debilitating conditions in the world today . The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry .

Methods of Application

Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

Results or Outcomes

Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression . Approximately 50–60% of people with depression experience substantial improvement when using these medications .

Application in Antifungal Therapies

Summary of Application

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole derivatives have been synthesized and investigated for their antifungal activity .

Methods of Application

The synthesized compounds are investigated for their antifungal activity, in isolation and in complex with the cell-penetrating peptide octaarginine .

Results or Outcomes

Several of the synthesized compounds display potent antifungal activity against both Gram-negative and Gram-positive bacteria . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antifungal activity against multiple strains .

Application in Synthesis of FDA-Approved Drugs

Summary of Application

Trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs have been synthesized for the last 20 years . This article specially features and details the previous 20-year literature data, covering CF3-incorporated potential drug molecules, including their syntheses and uses for various diseases and disorders .

Methods of Application

The synthesis of FDA-approved drugs often involves metal-catalyzed procedures . Key structural motifs included in FDA-approved drugs can be synthesized in a variety of effective ways using metal-catalyzed steps .

Results or Outcomes

FDA-approved drugs have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with various diseases and disorders . Approximately 50–60% of people experience substantial improvement when using these medications .

Propiedades

IUPAC Name |

5-bromo-N-(2-fluorophenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFNO2/c12-10-6-5-9(16-10)11(15)14-8-4-2-1-3-7(8)13/h1-6H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEVHULUBYKZBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354440 |

Source

|

| Record name | 5-bromo-N-(2-fluorophenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2-fluorophenyl)furan-2-carboxamide | |

CAS RN |

312704-38-4 |

Source

|

| Record name | 5-bromo-N-(2-fluorophenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B186007.png)

![2-Oxa-6-azaspiro[3.3]heptane](/img/structure/B186009.png)

![Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186012.png)

![N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide](/img/structure/B186016.png)

![1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B186020.png)

![4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B186022.png)